molecular formula C14H18N4O3S B5605573 MFCD07189540

MFCD07189540

Cat. No.: B5605573
M. Wt: 322.39 g/mol
InChI Key: IHSKGYZDFWECQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD07189540: is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD07189540 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions carried out in controlled environments. These methods often employ advanced techniques such as continuous flow reactors, high-pressure systems, and automated processes to ensure consistent quality and high yield. The use of industrial-grade reagents and optimized reaction conditions is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: MFCD07189540 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or introduce hydrogen atoms into the compound.

    Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to replace specific atoms or groups within the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce alcohols or amines

Scientific Research Applications

MFCD07189540 has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds with desired properties.

    Biology: Employed in biochemical assays and studies to investigate its effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems, due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, materials, and coatings, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD07189540 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-17(5-2)9(19)6-18-7-16-13-10(14(18)21)8(3)11(22-13)12(15)20/h7H,4-6H2,1-3H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSKGYZDFWECQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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